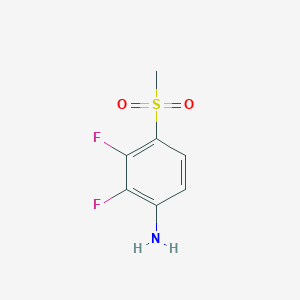

2,3-Difluoro-4-(methylsulfonyl)aniline

Übersicht

Beschreibung

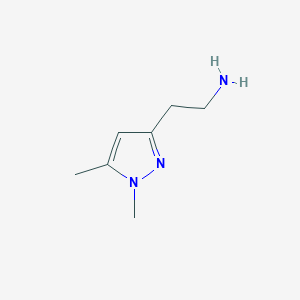

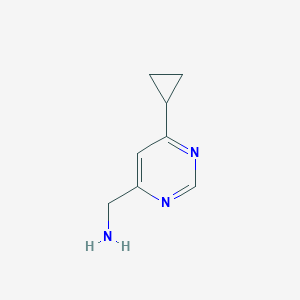

“2,3-Difluoro-4-(methylsulfonyl)aniline” is a chemical compound that is a derivative of aniline . It contains two fluorine atoms and a methylsulfonyl group attached to the aniline ring . It is used as a building block in research .

Molecular Structure Analysis

The molecular structure of “2,3-Difluoro-4-(methylsulfonyl)aniline” consists of an aniline ring with two fluorine atoms and a methylsulfonyl group attached to it . The exact positions of these groups on the aniline ring can be determined by the numbering in the name of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Facile Assembly of Sulfonated Oxindoles : Research by Liu et al. (2017) showcases the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide starting from anilines. This method represents an efficient pathway to produce sulfonated oxindoles, a significant class of compounds with potential biological activity, utilizing sulfonyl radicals generated in situ from sulfur dioxide (Liu, Zheng, & Wu, 2017).

Polyelectrolyte Complexes Formation : The work of Boeva and Sergeyev (2014) involves the chemical polymerization of aniline in the presence of a perfluorinated polysulfonic acid, leading to soluble interpolyelectrolyte complexes. These complexes exhibit high proton conductivity and electrical conductivity, showcasing the compound's role in developing ionically conducting materials (Boeva & Sergeyev, 2014).

Antiandrogen Activity Studies : Tucker, Crook, and Chesterson (1988) explored the synthesis and structure-activity relationships of 2-hydroxypropionanilides derivatives as nonsteroidal antiandrogens. Their research underlines the chemical versatility of sulfone-containing anilines in medicinal chemistry, particularly in developing treatments for androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).

Material Science Applications

- Electrochemical Synthesis of Polyaniline : Şahin, Pekmez, and Yildiz (2002) reported the electrochemical formation of self-doped sulfonated polyaniline (SPAN) in a solution containing anhydrous fluorosulfonic acid. This study demonstrates the potential of 2,3-Difluoro-4-(methylsulfonyl)aniline derivatives in creating conductive polymers with applications ranging from electronics to smart materials (Şahin, Pekmez, & Yildiz, 2002).

Fundamental Chemistry

- Structure and Configurational Stability Studies : An ab initio study by Raabe, Gais, and Fleischhauer (1996) on α-sulfonyl carbanions highlighted the significant effect of fluorination on the structure and stability of these ions. This research provides deep insights into the electronic effects of fluorination in sulfonyl compounds, which are crucial for designing reaction pathways and new compounds (Raabe, Gais, & Fleischhauer, 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,3-difluoro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-13(11,12)5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKOCNXWAJOYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(methylsulfonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)

![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)